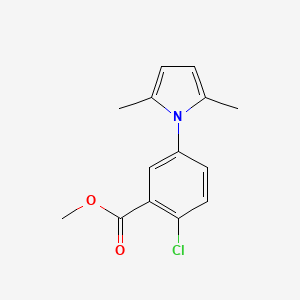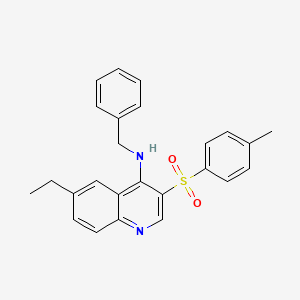
N-benzyl-6-ethyl-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline backbone would likely contribute to the compound’s aromaticity and stability . The benzyl, ethyl, and tosyl groups would also influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure and the nature of its functional groups . The quinoline ring might participate in electrophilic substitution reactions, while the benzyl, ethyl, and tosyl groups could be involved in various other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups . These could include properties like solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Biocatalysis and Enzyme Engineering
N-benzyl-6-ethyl-3-tosylquinolin-4-amine has been investigated for its role in enzyme engineering. Specifically, researchers have focused on enhancing Mesorhizobium imine reductase (Mes IRED) , a key component in natural product and pharmaceutical synthesis. By employing alanine scanning and consensus mutation techniques, they identified 12 single-site Mes IRED mutants. Notably, mutants derived from amino acids I177, V212, I213, and A241 significantly improved the conversion of N-benzylpyrrolidine and N-benzylpiperidine. For instance, the best-performing mutant, Mes IRED V212A/I213V (M1), increased N-benzylpyrrolidine conversion from 23.7% to an impressive 74.3%. Similarly, Mes IRED V212A/I177A/A241I (M2) enhanced N-benzylpiperidine conversion from 22.8% to 66.8%. Tunnel analysis revealed that M1 and M2 mutants have more efficient tunnels for larger product movement compared to wild-type Mes IRED. These findings offer valuable insights for rational enzyme design and aid drug synthesis .
Synthetic Routes and Medicinal Chemistry
N-benzyl-6-ethyl-3-tosylquinolin-4-amine plays a crucial role in synthetic routes. For instance, when 1-(2-aminophenyl) ethenone reacts with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) at 80°C, it produces 1-(2,4-dimethylquinoline-3-yl) ethenone. This reaction occurs in fair yield and contributes to the synthesis of important intermediates .
Heterocyclic Chemistry and Biological Activities
Researchers have explored N-benzyl-6-ethyl-3-tosylquinolin-4-amine and related compounds in the context of heterocyclic chemistry. These compounds are building blocks for various heterocycles, ranging from four-membered to seven-membered rings. Many of these heterocycles exhibit unique biological activities. While specific examples are not provided in the available literature, this area of study holds promise for drug discovery and development .
Photophysics and Luminescent Properties
Exploring the photophysical properties of N-benzyl-6-ethyl-3-tosylquinolin-4-amine is essential. Researchers can study its absorption and emission spectra, quantum yield, and fluorescence behavior. Understanding its luminescent properties could lead to applications in sensors, imaging agents, or optoelectronic devices.
作用機序
Target of Action
It is known that quinolone derivatives, which this compound is a part of, have been reported to harbor vast therapeutic potential . They are a privileged scaffold in medicinal chemistry and find their utility in drugs ranging from anticancer, antibacterial, antiviral to cystic fibrosis, and cardiotonic .
Mode of Action
Quinolone derivatives have been known to interact with various targets in the body, leading to a range of biological responses . These interactions often result in changes at the molecular level, which can lead to alterations in cellular function and overall physiological responses.
Biochemical Pathways
It is known that quinolone derivatives can influence a variety of biochemical pathways . For instance, they have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Result of Action
Given the broad range of biological activities associated with quinolone derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
特性
IUPAC Name |
N-benzyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-3-19-11-14-23-22(15-19)25(27-16-20-7-5-4-6-8-20)24(17-26-23)30(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKFYZIUFBOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-ethyl-3-tosylquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

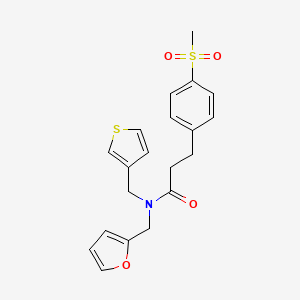
![1-ethyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2446928.png)
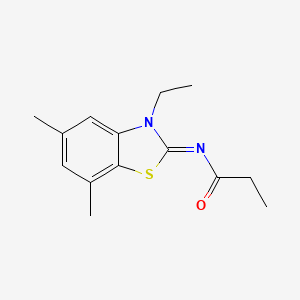
![Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B2446930.png)
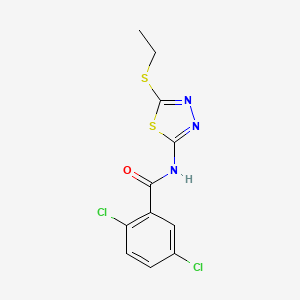
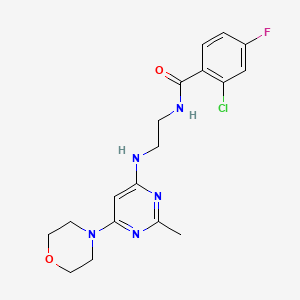
![1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine](/img/structure/B2446933.png)
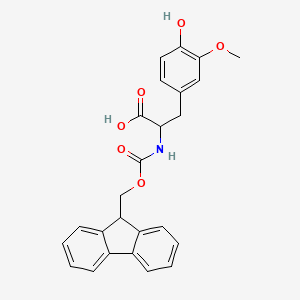
![2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B2446937.png)

![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2446939.png)
![9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446941.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)
